NK1 Receptor Binding Affinity – Head‑to‑Head Comparison with Patent Example 6
In a direct, same‑assay comparison, the target compound (Example 9) exhibited an NK1 receptor IC50 of 2.35 nM, whereas the structurally related Example 6 (BDBM261483) displayed an IC50 of 1 nM [1]. Although Example 6 is 2.35‑fold more potent, the target compound shows a 13% higher IC50 for CYP3A4 (6900 nM vs. 6100 nM), indicating a modestly improved metabolic safety window [1].
| Evidence Dimension | NK1 receptor binding IC50 |
|---|---|
| Target Compound Data | 2.35 nM |
| Comparator Or Baseline | Example 6 (BDBM261483): 1 nM |
| Quantified Difference | 2.35‑fold lower NK1 affinity; CYP3A4 IC50 13% higher (6900 vs 6100 nM) |
| Conditions | 96‑well plate, pH 7.4, 2°C, DMSO solution, human NK1 receptor binding assay (Kissei Pharmaceutical patent). |
Why This Matters
A slightly lower NK1 potency may be acceptable if it is accompanied by reduced CYP3A4 inhibition, potentially lowering drug–drug interaction risk in polypharmacy settings.
- [1] BindingDB. Entries for BDBM261486 and BDBM261483, derived from US9708266 and US10011568. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261486 and https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=261483 View Source
